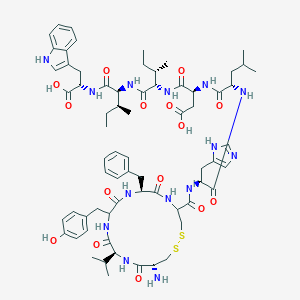

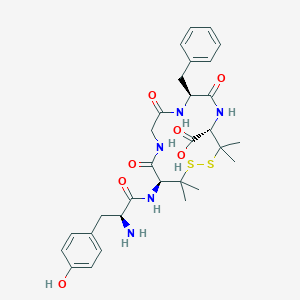

![molecular formula C82H137N31O22 B013148 [Arg14,Lys15]Nociceptin CAS No. 236098-40-1](/img/structure/B13148.png)

[Arg14,Lys15]Nociceptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[Arg14,Lys15]Nociceptin is a synthetic analog of nociceptin/orphanin FQ, a neuropeptide that selectively interacts with the nociceptin receptor (NOP). This compound is known for its high potency and selectivity as an agonist of the NOP receptor, which is a member of the opioid receptor family . The modification of the nociceptin sequence at positions 14 and 15 with arginine and lysine, respectively, enhances its biological activity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [Arg14,Lys15]Nociceptin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications at positions 14 and 15 are introduced during this step. After the assembly of the peptide chain, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of SPPS are scalable for industrial applications. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: [Arg14,Lys15]Nociceptin primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in various biochemical reactions, including binding to the NOP receptor and subsequent signal transduction pathways .

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

Conditions: Mild acidic or basic conditions for deprotection, and neutral to slightly basic conditions for coupling reactions.

Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not typically form additional chemical products but rather exerts its effects through receptor binding and activation .

Aplicaciones Científicas De Investigación

[Arg14,Lys15]Nociceptin has a wide range of applications in scientific research:

Mecanismo De Acción

[Arg14,Lys15]Nociceptin exerts its effects by binding to the NOP receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. This results in decreased neuronal excitability and altered neurotransmitter release, contributing to its analgesic and anxiolytic effects .

Comparación Con Compuestos Similares

Nociceptin/Orphanin FQ: The natural ligand for the NOP receptor, with similar but less potent effects compared to [Arg14,Lys15]Nociceptin.

[Nphe1,Arg14,Lys15]Nociceptin-NH2: A modified analog with antagonist properties at the NOP receptor.

Ro64-6198: A synthetic NOP receptor agonist with distinct pharmacological properties.

Uniqueness: this compound is unique due to its high potency and selectivity for the NOP receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its modifications at positions 14 and 15 enhance its stability and biological activity, distinguishing it from other nociceptin analogs .

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLMZOQBGUKAT-VUXBHJHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H137N31O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1909.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

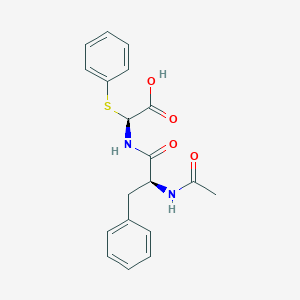

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

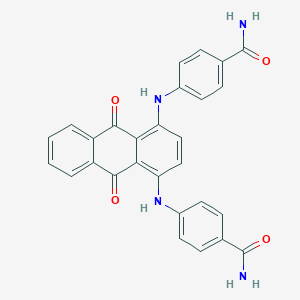

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)